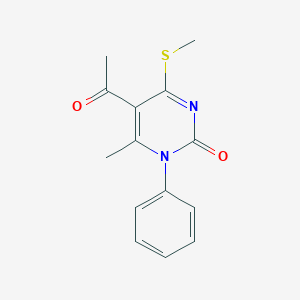

5-acetyl-6-methyl-4-(methylthio)-1-phenyl-2(1H)-pyrimidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-acetyl-6-methyl-4-(methylthio)-1-phenyl-2(1H)-pyrimidinone and similar compounds typically involves the Biginelli reaction, a multicomponent chemical reaction that allows for the efficient construction of pyrimidinone scaffolds by reacting acetylacetone with aromatic aldehydes and urea. This method has been widely used due to its straightforward approach and the ability to introduce diverse substituents, tailoring the compound's properties for specific needs (Yarim et al., 1999).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction and ab initio calculations, have provided insights into the compound's conformation and electronic structure. These studies reveal the compound exists predominantly in specific tautomeric forms, depending on the environmental conditions, and exhibit specific bonding patterns that influence its reactivity and interactions with biological molecules (Craciun et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving this compound are characterized by its reactivity towards nucleophiles and electrophiles, influenced by the acetyl and methylthio groups. Acetylation, chlorination, and reactions with phosphogene are examples of chemical modifications that have been explored to derive new compounds with varied biological activities (Harnden & Hurst, 1990).

Safety and Hazards

Future Directions

The potential applications and future directions of “5-acetyl-6-methyl-4-(methylthio)-1-phenyl-2(1H)-pyrimidinone” are not explicitly mentioned in the available resources. Given its use in proteomics research , it may have potential applications in biochemical and medical research. Further studies are needed to explore its potential uses and benefits.

properties

IUPAC Name |

5-acetyl-6-methyl-4-methylsulfanyl-1-phenylpyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-9-12(10(2)17)13(19-3)15-14(18)16(9)11-7-5-4-6-8-11/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUCRZMADQMNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=O)N1C2=CC=CC=C2)SC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350591 |

Source

|

| Record name | 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132380-32-6 |

Source

|

| Record name | 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-4-cyclopropyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5605971.png)

![N-(2-methoxyethyl)-2-[(2R)-tetrahydrofuran-2-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5605972.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5605981.png)

![1-methyl-3-{[3-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5605993.png)

![3-[1-(carboxymethyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5606000.png)

![3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-[2-(3-methylphenyl)ethyl]benzamide](/img/structure/B5606001.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5606029.png)

![1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5606034.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5606050.png)